

Methoxyacetonitrile: A Versatile C3 Building Block for Organic Synthesis

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Compound of Interest

Compound Name: Methoxyacetonitrile

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyacetonitrile ($\text{CH}_3\text{OCH}_2\text{CN}$), a colorless to light yellow liquid, is a valuable and versatile C3 building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic nitrile group and a reactive α -methylene group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of **methoxyacetonitrile**, detailed experimental protocols for its synthesis and key reactions, and its applications in the construction of complex organic molecules, including heterocycles and intermediates for active pharmaceutical ingredients (APIs).

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of **methoxyacetonitrile** is essential for its effective use in the laboratory. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of **Methoxyacetonitrile**

Property	Value	Reference
Molecular Formula	C ₃ H ₅ NO	[1] [2]
Molecular Weight	71.08 g/mol	[1] [2]
CAS Number	1738-36-9	[1] [2]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	118-119 °C at 731 mmHg	[2]
Density	0.956 g/mL at 25 °C	[2]
Refractive Index (n ₂₀ /D)	1.381	[2]
Flash Point	31.7 °C	
Solubility	Soluble in many organic solvents.	[3]

Table 2: Spectroscopic Data of **Methoxyacetonitrile**

Technique	Key Features and Assignments
^1H NMR	The ^1H NMR spectrum of methoxyacetonitrile is characterized by two singlets. The peak corresponding to the methoxy protons ($-\text{OCH}_3$) typically appears around 3.4 ppm, while the methylene protons ($-\text{CH}_2\text{CN}$) appear further downfield, around 4.2 ppm.[3][4]
^{13}C NMR	In the ^{13}C NMR spectrum, three distinct signals are observed. The carbon of the nitrile group ($-\text{CN}$) appears in the range of 115-120 ppm. The methylene carbon ($-\text{CH}_2\text{CN}$) resonates around 60-65 ppm, and the methoxy carbon ($-\text{OCH}_3$) is found at approximately 58-60 ppm.[5][6]
FTIR (Neat)	The FTIR spectrum displays a characteristic sharp and strong absorption band for the nitrile group ($\text{C}\equiv\text{N}$) stretching vibration around 2250 cm^{-1} . Other significant peaks include C-H stretching vibrations of the methyl and methylene groups just below 3000 cm^{-1} and a prominent C-O stretching band in the region of $1100\text{-}1150\text{ cm}^{-1}$. [7]
Mass Spectrometry (EI)	The electron ionization mass spectrum shows a molecular ion peak (M^+) at $m/z = 71$. Common fragmentation patterns involve the loss of a methoxy group ($-\text{OCH}_3$) to give a fragment at $m/z = 40$, and the loss of a cyanomethyl radical ($\cdot\text{CH}_2\text{CN}$) resulting in a peak at $m/z = 31$. [8][9]

Synthesis of Methoxyacetonitrile

Methoxyacetonitrile can be synthesized through various methods. A common and effective laboratory-scale preparation involves the methylation of glycolonitrile (hydroxyacetonitrile), which is generated in situ from formaldehyde and a cyanide salt.

Experimental Protocol: Synthesis of Methoxyacetonitrile

This procedure is adapted from Organic Syntheses.

Materials:

- Sodium cyanide (NaCN)
- Paraformaldehyde
- Dimethyl sulfate ($(\text{CH}_3)_2\text{SO}_4$)
- Water
- Ice

Equipment:

- Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
- Freezing bath (ice-salt or similar)
- Distillation apparatus

Procedure:

- In a three-necked flask, dissolve pulverized sodium cyanide (2 moles) in water.
- With stirring, add paraformaldehyde (2 moles) in small portions, maintaining the temperature between 20-25 °C.
- Once the paraformaldehyde has dissolved, cool the flask in a freezing mixture to below 15 °C.
- Slowly add dimethyl sulfate (2.1 moles) from the dropping funnel, ensuring the reaction temperature is maintained between 12-15 °C. This addition should take at least 20 minutes.
- After the addition is complete, continue stirring at the same temperature for one hour.

- Allow the mixture to warm to room temperature and then stir for an additional hour.
- The reaction mixture will separate into two layers. Separate the upper organic layer.
- Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
- Combine the organic layers, dry over an anhydrous drying agent (e.g., Na_2SO_4), and filter.
- Purify the crude **methoxyacetonitrile** by fractional distillation. The fraction boiling at 118-122 °C is collected.

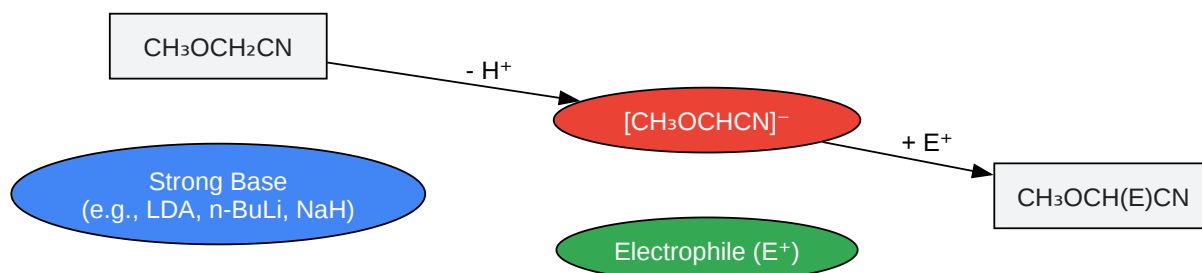
Expected Yield: 70-77%

Methoxyacetonitrile as a Nucleophilic Building Block

The methylene protons α to the nitrile group in **methoxyacetonitrile** are acidic and can be removed by a strong base to generate a carbanion. This carbanion is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions.

Deprotonation and Reaction with Electrophiles

Strong bases such as lithium diisopropylamide (LDA), n-butyllithium (n-BuLi), or sodium hydride (NaH) can be used to deprotonate **methoxyacetonitrile**.^[10] The resulting anion can then react with a range of electrophiles.



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Caption: General scheme for the deprotonation of **methoxyacetonitrile** and subsequent reaction with an electrophile.

Reaction with Carbonyl Compounds: Synthesis of β -Hydroxynitriles

The anion of **methoxyacetonitrile** readily adds to aldehydes and ketones in an aldol-type reaction to furnish β -hydroxynitriles. These products are valuable intermediates that can be further transformed into other functional groups.

This protocol is based on analogous reactions of lithiated acetonitrile.^[1]

Materials:

- **Methoxyacetonitrile**
- n-Butyllithium (n-BuLi) in hexanes
- Benzaldehyde
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)

Equipment:

- Schlenk flask or oven-dried round-bottom flask with a magnetic stirrer and a nitrogen inlet.
- Syringes
- Ice bath

Procedure:

- To a stirred solution of **methoxyacetonitrile** (1.0 mmol) in anhydrous THF (5 mL) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 mmol) dropwise.
- Stir the resulting solution at -78 °C for 30 minutes.
- Add a solution of benzaldehyde (1.0 mmol) in anhydrous THF (2 mL) dropwise to the reaction mixture.
- Continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature.
- Quench the reaction by adding saturated aqueous NH₄Cl solution.
- Extract the aqueous layer with diethyl ether (3 x 10 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the β-hydroxynitrile.

Reaction with Grignard Reagents

Methoxyacetonitrile reacts with Grignard reagents to form, after acidic workup, α-methoxy ketones. This reaction provides a convenient route to this class of compounds.

This procedure is adapted from Organic Syntheses.

Materials:

- Magnesium turnings
- Bromobenzene
- Anhydrous diethyl ether
- **Methoxyacetonitrile**
- Dilute sulfuric acid

- 5% Aqueous sodium carbonate solution
- Anhydrous sodium sulfate

Equipment:

- Three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.
- Ice-salt bath
- Separatory funnel
- Distillation apparatus

Procedure:

- Prepare a solution of phenylmagnesium bromide in a three-necked flask from magnesium (0.36 gram-atom) and bromobenzene (0.36 mole) in anhydrous diethyl ether (350 mL).
- Cool the Grignard reagent solution in an ice-salt bath.
- Slowly add a mixture of **methoxyacetonitrile** (0.3 mole) and anhydrous diethyl ether (50 mL) with stirring. A colorless addition product will precipitate.
- After the addition, let the mixture stand at room temperature for 2 hours.
- Cool the mixture again and decompose the addition product by adding a mixture of water and crushed ice, followed by cold dilute sulfuric acid.
- Separate the ether layer and extract the aqueous layer with a small amount of ether.
- Combine the ether layers and wash with 5% aqueous sodium carbonate solution, then with water.
- Dry the ether solution with anhydrous sodium sulfate.

- Remove the ether by distillation, and distill the residue under reduced pressure to obtain ω -methoxyacetophenone.

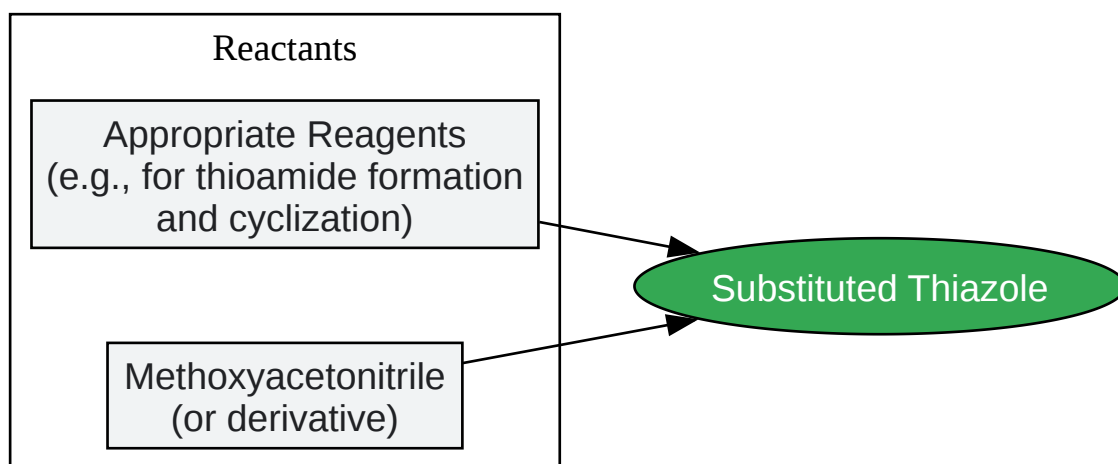
Expected Yield: 71-78%

Methoxyacetoneitrile in the Synthesis of Heterocycles

The nitrile functionality in **methoxyacetoneitrile** is a versatile precursor for the construction of various heterocyclic rings, which are prevalent in many pharmaceuticals and biologically active molecules.

Synthesis of Thiazoles

While specific examples detailing the use of **methoxyacetoneitrile** in Hantzsch thiazole synthesis are not readily available in the provided search results, the general reaction involves the condensation of an α -haloketone with a thioamide. **Methoxyacetoneitrile** could potentially be converted to a corresponding thioamide and then reacted with an α -haloketone. A more direct approach would be to utilize the reactivity of the α -methylene group.



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Caption: Conceptual pathway for the synthesis of thiazoles from **methoxyacetoneitrile**.

Synthesis of Oxazoles

Similarly, oxazoles can be synthesized from nitriles through various methods, including reactions with α -haloketones (Robinson-Gabriel synthesis) or via multicomponent reactions. An electrochemical synthesis of polysubstituted oxazoles from ketones and acetonitrile has been reported, suggesting a potential route for **methoxyacetonitrile**.^[2]

Methoxyacetonitrile in Multicomponent Reactions

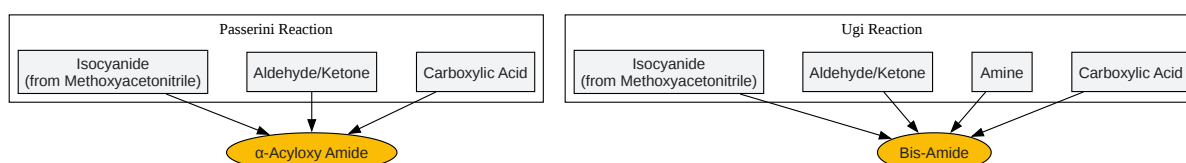
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecules in a single step. The nitrile functionality of **methoxyacetonitrile** makes it a potential candidate for isocyanide-based MCRs like the Passerini and Ugi reactions, after conversion to an isocyanide.

Passerini Reaction

The Passerini three-component reaction involves an isocyanide, a carbonyl compound, and a carboxylic acid to form an α -acyloxy amide.^{[2][11]}

Ugi Reaction

The Ugi four-component reaction combines an isocyanide, a carbonyl compound, an amine, and a carboxylic acid to produce a bis-amide.^{[12][13]}



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Caption: Conceptual application of **methoxyacetonitrile** in Passerini and Ugi reactions.

Applications in Drug Development

The functional groups present in **methoxyacetonitrile** and its derivatives make it a valuable precursor in the synthesis of pharmaceuticals. For instance, related nitrile-containing compounds are intermediates in the synthesis of various antiviral and anticancer agents.^{[8][14]}

The ability to introduce a cyanomethyl or a substituted cyanomethyl group is a key step in the synthesis of many complex drug molecules.

Safety and Handling

Methoxyacetonitrile is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[5] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

Methoxyacetonitrile is a highly useful and versatile C3 building block in organic synthesis. Its ability to act as a nucleophile after deprotonation allows for a wide range of carbon-carbon bond-forming reactions, particularly with carbonyl compounds and other electrophiles. Furthermore, its nitrile group serves as a handle for the construction of various heterocyclic systems and for participation in multicomponent reactions. The detailed protocols and compiled data in this guide are intended to facilitate its broader application in research, particularly in the fields of medicinal chemistry and drug development.

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References

- 1. Solvent-dependent mixed complex formation-NMR studies and asymmetric addition reactions of lithioacetonitrile to benzaldehyde mediated by chiral lithium amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Passerini reaction - Wikipedia [en.wikipedia.org]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Methoxyacetonitrile(1738-36-9) ¹H NMR spectrum [chemicalbook.com]
- 6. (3-Methoxyphenyl)acetonitrile(19924-43-7) ¹³C NMR spectrum [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 11. grokipedia.com [grokipedia.com]
- 12. Ugi reaction - Wikipedia [en.wikipedia.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. che.hw.ac.uk [che.hw.ac.uk]
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